molecular formula C8H17ClFN B2878933 4-(3-Fluoropropyl)piperidine;hydrochloride CAS No. 2287344-50-5

4-(3-Fluoropropyl)piperidine;hydrochloride

Cat. No.: B2878933
CAS No.: 2287344-50-5
M. Wt: 181.68
InChI Key: VGZSUZGLSXYZRV-UHFFFAOYSA-N
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Description

4-(3-Fluoropropyl)piperidine;hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. It has the molecular formula C8H17ClFN and a molecular weight of 181.68 g/mol. This compound is commonly used in scientific research due to its potential therapeutic properties and its ability to interact with biological targets and modulate various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropropyl)piperidine;hydrochloride typically involves the reaction of piperidine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide to form azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium cyanide in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

4-(3-Fluoropropyl)piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)piperidine;hydrochloride: Similar in structure but with a phenyl group instead of a propyl group.

    4-Piperidino-piperidine: Another piperidine derivative with different substituents.

Uniqueness

4-(3-Fluoropropyl)piperidine;hydrochloride is unique due to its specific fluoropropyl group, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets and modulate cellular processes makes it valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-fluoropropyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZSUZGLSXYZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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